![molecular formula C13H15NOS B2693680 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 106364-97-0](/img/structure/B2693680.png)

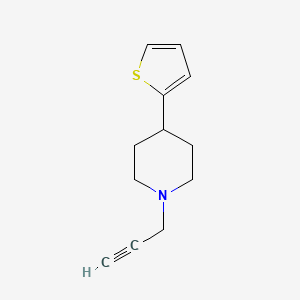

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one (4-DMBT) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a member of the benzothiepin family of compounds and is known for its unique properties, such as its ability to act as a chiral ligand. 4-DMBT has been used in a variety of synthetic applications, including as a catalyst in organic synthesis and as an inhibitor of enzymes. Additionally, 4-DMBT has been studied for its potential to act as a drug, with research showing its ability to act as an anti-inflammatory and anti-cancer agent.

Aplicaciones Científicas De Investigación

Thionation Reactions and Synthesis of 3-(Dimethylaminomethylidene)furan-2(3H)-thiones

The compound can be selectively thionated using Lawesson’s reagent, leading to the synthesis of 3-(dimethylaminomethylidene)furan-2(3H)-thiones . These thiones possess established stereochemistry and serve as valuable intermediates in organic synthesis. Additionally, transamination reactions allow the preparation of 3-arylaminomethylidenefuran-2(3H)-thiones .

Polyheterocyclic Compounds via N-Nucleophilic Reactions

Noncyclic enamine derivatives, including this compound, participate in reactions with N-nucleophilic reagents. These reactions yield polyheterocyclic compounds containing pyrimidine, pyridine, and pyrazole heterocycles. These systems serve as starting substrates for complex heterocyclic building blocks, such as pyran and chromene fragments .

Imidazol-4-ones Scaffold

While not directly related to the compound, it’s worth noting that (4H)-imidazol-4-ones are essential scaffolds in natural product synthesis, medicine, and agriculture. Researchers have explored various synthetic routes to prepare imidazol-4-ones for diverse applications .

Propiedades

IUPAC Name |

(4E)-4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAAKLVBOPAKER-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCSC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CCSC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2693603.png)

![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)

![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)

![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)